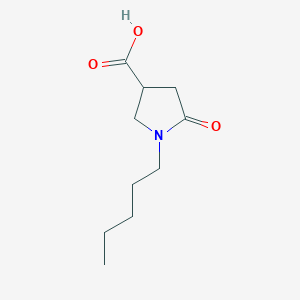
4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)thiophene-2-sulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been found to target the Rho family of GTPases. The Rho family of GTPases plays a key role in cell signaling and is involved in a variety of cellular processes, including cell migration, cell division, and cell survival. EHT 1864 has been shown to have potential therapeutic applications in the treatment of cancer and other diseases that involve dysregulated cell signaling pathways.
Mécanisme D'action
4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)thiophene-2-sulfonamide 1864 works by inhibiting the activity of Rho family GTPases, which are key regulators of cell signaling pathways. Rho GTPases play a critical role in regulating the actin cytoskeleton, which is involved in a variety of cellular processes, including cell migration and cell division. By inhibiting the activity of Rho GTPases, 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)thiophene-2-sulfonamide 1864 can disrupt these cellular processes, leading to cell death or inhibition of cell growth.
Biochemical and physiological effects:
4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)thiophene-2-sulfonamide 1864 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)thiophene-2-sulfonamide 1864 can inhibit the activity of Rho family GTPases, leading to decreased cell migration and invasion. In vivo studies have also shown that 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)thiophene-2-sulfonamide 1864 can inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)thiophene-2-sulfonamide 1864 in lab experiments is its specificity for Rho family GTPases. This allows researchers to target specific cellular processes that are regulated by Rho GTPases, without affecting other signaling pathways. However, one limitation of using 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)thiophene-2-sulfonamide 1864 in lab experiments is its potential toxicity, which can limit its use in certain cell types or experimental conditions.
Orientations Futures
There are several future directions for research on 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)thiophene-2-sulfonamide 1864. One area of interest is the development of more potent and selective inhibitors of Rho family GTPases, which could have greater therapeutic potential. Another area of interest is the development of combination therapies that target multiple signaling pathways, which could improve the efficacy of cancer treatments. Additionally, further research is needed to better understand the mechanisms of action of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)thiophene-2-sulfonamide 1864 and its potential applications in other diseases.
Méthodes De Synthèse
4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)thiophene-2-sulfonamide 1864 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the use of several reagents, including sodium hydride, sodium borohydride, and sulfuric acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)thiophene-2-sulfonamide 1864 has been the subject of extensive scientific research, with studies focusing on its potential therapeutic applications in cancer and other diseases. Several studies have demonstrated that 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)thiophene-2-sulfonamide 1864 can inhibit the activity of Rho family GTPases, which are known to play a key role in cancer cell growth and metastasis. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)thiophene-2-sulfonamide 1864 has also been shown to have potential therapeutic applications in the treatment of other diseases, including cardiovascular disease and neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O3/c1-3-32-19-7-5-4-6-16(19)21-27-20(33-28-21)12-29-13-25-22-17(23(29)31)11-26-30(22)15-9-8-14(2)18(24)10-15/h4-11,13H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNCKYPVGZKNAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC(=C(C=C5)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2906863.png)

![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2906867.png)
![5-Fluoro-4-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2906868.png)






![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide](/img/structure/B2906882.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B2906884.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrazole-5-carboxamide](/img/structure/B2906886.png)